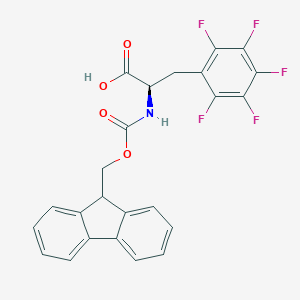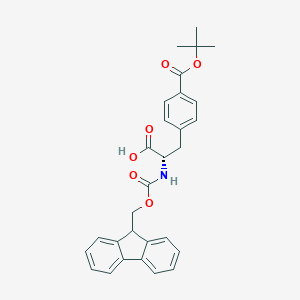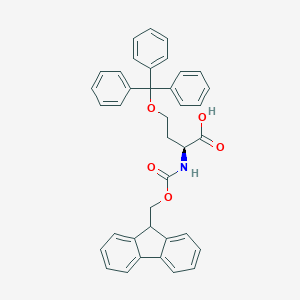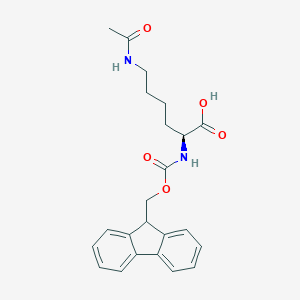
Fmoc-Lys(Ac)-OH
Vue d'ensemble
Description
Fmoc-Lys(Ac)-OH is a derivative of lysine, an amino acid . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Synthesis Analysis
This compound serves as a key building block for the synthesis of peptides and proteins . It allows for the introduction of acetylated lysine residues into target molecules . It’s used as a reagent in Fmoc solid-phase peptide synthesis . Lysine derivatives with an orthogonal side-chain protecting group, like Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH, have found broad applications in solid-phase peptide synthesis .Physical And Chemical Properties Analysis
This compound is a white to slight yellow to beige powder . It has a molar mass of 410.46 g/mol . It’s soluble in DMF .Applications De Recherche Scientifique
Supramolecular Gels : Fmoc-Lys(Ac)-OH is used in the formation of supramolecular hydrogels. These gels are biocompatible and biodegradable, making them suitable for biomedical applications. The incorporation of this compound in supramolecular gels enhances their antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).
Peptide Ligation : this compound plays a role in peptide ligation. It can be transformed into azido-protected peptides for efficient condensation with peptide thioesters, facilitating peptide synthesis without significant side reactions (Katayama et al., 2008).
Polypeptide Synthesis : It's utilized in the synthesis and structure characterization of polypeptides. This compound is employed as a precursor in complex polypeptide syntheses, contributing to the development of novel peptides and providing experimental basis for amino protection reactions (Zhao Yi-nan & Melanie Key, 2013).
Insulin Analogs : this compound is used in the synthesis of novel semisynthetic insulin analogs. These analogs exhibit binding affinity to insulin receptors, contributing to diabetes research (Žáková et al., 2007).
Radiolabeling : It serves as a precursor in the synthesis of radiolabeled peptides. These peptides have applications in medical imaging and diagnostics (Surfraz et al., 2007).
Solid-Phase Peptide Synthesis : this compound is involved in the solid-phase synthesis of peptides. Its properties enable the monitoring and control of peptide chain growth, impacting the development of synthetic peptides (Larsen et al., 1993).
Cancer Therapy : It's used in the synthesis of a prodrug for selective cancer therapy. This compound aids in the sequential activation of the prodrug by histone deacetylases and cathepsin L, targeting cancer cells expressing high levels of these enzymes (Ueki et al., 2016).
Hydrogel Formation : It contributes to the formation of peptide hydrogels with applications in biomedicine. The minimalistic dipeptide this compound exhibits unique properties like low critical gelation concentration and supports cell growth, making it useful for various biomedical applications (Chakraborty et al., 2020).
Mécanisme D'action
Target of Action
Fmoc-Lys(Ac)-OH, also known as N (α)-(9-fluorenylmethyloxycarbonyl)-N (ε)-(5-carboxyfluorescein)-L-lysine, is primarily used in the field of peptide synthesis . It is a building block used in peptide synthesis, primarily for the design of novel enzymes and vaccines . It has been found to have antimicrobial properties specific to Gram-positive bacteria including MRSA .
Mode of Action
This compound interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus during peptide synthesis, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed .
Pharmacokinetics
It is known that the fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in peptide synthesis. The use of this compound allows for the creation of complex peptides, which can then be used in various applications, from the design of novel enzymes and vaccines to the development of new drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH-dependent self-assembly of this compound has been observed, suggesting that the optical properties of Fmoc could be modulated through pH-dependent self-assembly . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which is an important factor in the self-assembly process .
Safety and Hazards
The safety data sheet for Fmoc-Lys(Ac)-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Fmoc-Lys(Ac)-OH has potential applications in the field of life sciences, particularly in peptide synthesis . It’s also used in the construction of hydrogels, which find a wide range of applications such as drug delivery and diagnostic tools for imaging . The pH-controlled ambidextrous gelation of this compound demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .
Analyse Biochimique
Biochemical Properties
Fmoc-Lys(Ac)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. For instance, it has been shown to interact with histone deacetylases and cathepsin L in the synthesis of an anticancer prodrug . The nature of these interactions involves the enzymatic cleavage of the Fmoc group, which is a crucial step in the activation of the prodrug .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, the prodrug synthesized using this compound can influence the activity of histone deacetylases and cathepsin L, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process . The Fmoc group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled peptide chain elongation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. For instance, during peptide synthesis, the Fmoc group is stable until it is intentionally removed under basic conditions . The specific temporal effects of this compound on cellular function over time in in vitro or in vivo studies have not been extensively reported.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study involving an anticancer prodrug synthesized using this compound, it was found that the prodrug exhibited improved anticancer efficacy and reduced toxicity compared to the original drug
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes such as histone deacetylases and cathepsin L during the synthesis of certain prodrugs . Detailed information on the metabolic pathways involving this compound and its effects on metabolic flux or metabolite levels is not extensively documented.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function in peptide synthesis
Subcellular Localization
The subcellular localization of this compound is likely to be dependent on the specific cellular context and the stage of the peptide synthesis process . Detailed studies on the subcellular localization of this compound and its effects on activity or function are currently lacking.
Propriétés
IUPAC Name |
(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427042 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159766-56-0 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





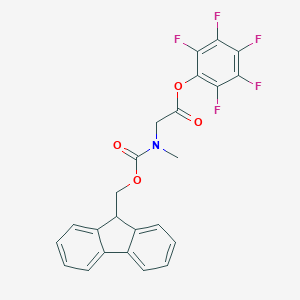

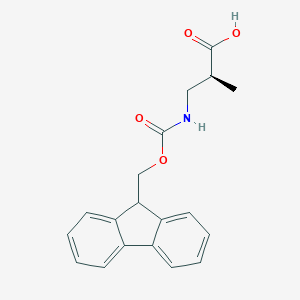
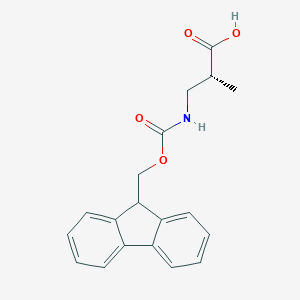

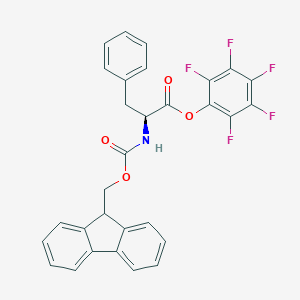

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
